molecular formula C13H16N2O B5694982 1-[2-(2,6-Dimethylphenoxy)ethyl]imidazole

1-[2-(2,6-Dimethylphenoxy)ethyl]imidazole

Cat. No.: B5694982
M. Wt: 216.28 g/mol
InChI Key: GNGQXBOGOGYWDJ-UHFFFAOYSA-N
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Description

1-[2-(2,6-Dimethylphenoxy)ethyl]imidazole is a synthetic organic compound belonging to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The compound’s structure features an imidazole ring attached to a 2-(2,6-dimethylphenoxy)ethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,6-dimethylphenoxy)ethyl]imidazole typically involves the reaction of 2-(2,6-dimethylphenoxy)ethyl bromide with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,6-Dimethylphenoxy)ethyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the imidazole ring.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-[2-(2,6-Dimethylphenoxy)ethyl]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-(2,6-Dimethylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of bacteria and fungi. The compound’s ability to interact with multiple targets makes it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

  • 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]imidazole
  • 1-[2-(2,6-Dimethyl-phenoxy)ethyl]piperazine

Comparison: 1-[2-(2,6-Dimethylphenoxy)ethyl]imidazole is unique due to its specific substitution pattern on the imidazole ring and the presence of the 2-(2,6-dimethylphenoxy)ethyl group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the dimethylphenoxy group can enhance lipophilicity and membrane permeability, potentially improving its biological activity.

Properties

IUPAC Name

1-[2-(2,6-dimethylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-4-3-5-12(2)13(11)16-9-8-15-7-6-14-10-15/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGQXBOGOGYWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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